molecular formula C13H18O10 B14917493 Pentamethyl propane-1,1,2,3,3-pentacarboxylate

Pentamethyl propane-1,1,2,3,3-pentacarboxylate

Cat. No.: B14917493
M. Wt: 334.28 g/mol
InChI Key: IXFQIZUUUAGDSS-UHFFFAOYSA-N
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Description

Pentamethyl 1,1,2,3,3-propanepentacarboxylate is an organic compound with the molecular formula C13H18O10 . It is a pentamethyl ester derivative of 1,1,2,3,3-propanepentacarboxylic acid. This compound is characterized by its five ester functional groups, making it a highly esterified molecule. It is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethyl 1,1,2,3,3-propanepentacarboxylate can be synthesized through esterification reactions involving 1,1,2,3,3-propanepentacarboxylic acid and methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of pentamethyl 1,1,2,3,3-propanepentacarboxylate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids .

Chemical Reactions Analysis

Types of Reactions

Pentamethyl 1,1,2,3,3-propanepentacarboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and methanol.

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a base catalyst.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Base catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: 1,1,2,3,3-propanepentacarboxylic acid and methanol.

    Transesterification: New esters depending on the alcohol used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Pentamethyl 1,1,2,3,3-propanepentacarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its multiple ester groups.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentamethyl 1,1,2,3,3-propanepentacarboxylate involves its ability to undergo esterification and hydrolysis reactions. The ester groups can interact with various molecular targets, facilitating the formation or cleavage of ester bonds. This reactivity is crucial in its applications in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 1,1,2-propanetricarboxylate: A similar compound with three ester groups.

    Tetramethyl 1,1,2,3-butanetetracarboxylate: A compound with four ester groups.

Uniqueness

Pentamethyl 1,1,2,3,3-propanepentacarboxylate is unique due to its five ester groups, which provide it with higher reactivity and versatility in chemical reactions compared to compounds with fewer ester groups .

Properties

Molecular Formula

C13H18O10

Molecular Weight

334.28 g/mol

IUPAC Name

pentamethyl propane-1,1,2,3,3-pentacarboxylate

InChI

InChI=1S/C13H18O10/c1-19-9(14)6(7(10(15)20-2)11(16)21-3)8(12(17)22-4)13(18)23-5/h6-8H,1-5H3

InChI Key

IXFQIZUUUAGDSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(C(=O)OC)C(=O)OC)C(C(=O)OC)C(=O)OC

Origin of Product

United States

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